2,3-Dichloro-6-fluorobenzenesulfonamide
Overview
Description
2,3-Dichloro-6-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4Cl2FNO2S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloro-6-fluorobenzenesulfonyl chloride with ammonia or an amine in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires controlled temperatures and may involve the use of catalysts to enhance the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can help in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and controlled temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or sulfonamides with different functional groups.
Scientific Research Applications
2,3-Dichloro-6-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzenesulfonamide
- 2,3-Dichlorobenzenesulfonamide
- 2,3-Difluorobenzenesulfonamide
Uniqueness
2,3-Dichloro-6-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
2,3-Dichloro-6-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group attached to a chlorinated and fluorinated benzene ring. The presence of halogen atoms (chlorine and fluorine) significantly influences its biological properties, enhancing lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects. For instance, studies have shown that sulfonamides can act as competitive inhibitors for dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Anticancer Activity : Preliminary research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival .
Antimicrobial Properties
Research has highlighted the potential antimicrobial activity of this compound against a range of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from various studies:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 16 µg/mL | |
Staphylococcus aureus | 8 µg/mL | |
Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. A study evaluated its cytotoxicity against several cancer cell lines:
Case Study 1: Antimicrobial Efficacy
A multicenter study investigated the efficacy of this compound in treating bacterial infections in a clinical setting. The compound demonstrated significant reduction in infection rates among patients with resistant bacterial strains, suggesting its potential as a therapeutic agent in antibiotic-resistant infections.
Case Study 2: Anticancer Potential
In preclinical trials involving various cancer models, the compound was evaluated for its ability to induce apoptosis in tumor cells. Results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased cell viability in treated groups compared to controls .
Properties
IUPAC Name |
2,3-dichloro-6-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(9)6(5(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKCLCGUANNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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